molecular formula C11H8ClN3S B3049923 7-chloro-2-(1-methyl-1H-imidazol-2-yl)-thieno[3,2-b]pyridine CAS No. 225385-11-5

7-chloro-2-(1-methyl-1H-imidazol-2-yl)-thieno[3,2-b]pyridine

Cat. No.: B3049923
CAS No.: 225385-11-5
M. Wt: 249.72 g/mol
InChI Key: LJYQFQKUXOCPNI-UHFFFAOYSA-N
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Description

7-chloro-2-(1-methyl-1H-imidazol-2-yl)-thieno[3,2-b]pyridine is a useful research compound. Its molecular formula is C11H8ClN3S and its molecular weight is 249.72 g/mol. The purity is usually 95%.
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Properties

CAS No.

225385-11-5

Molecular Formula

C11H8ClN3S

Molecular Weight

249.72 g/mol

IUPAC Name

7-chloro-2-(1-methylimidazol-2-yl)thieno[3,2-b]pyridine

InChI

InChI=1S/C11H8ClN3S/c1-15-5-4-14-11(15)9-6-8-10(16-9)7(12)2-3-13-8/h2-6H,1H3

InChI Key

LJYQFQKUXOCPNI-UHFFFAOYSA-N

SMILES

CN1C=CN=C1C2=CC3=NC=CC(=C3S2)Cl

Canonical SMILES

CN1C=CN=C1C2=CC3=NC=CC(=C3S2)Cl

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To a solution of the tin derivative 6 (24.79 g, 54.05 mmol) and 2-bromo-1-methyl-1H-imidazole (10.4 g, 64.86 mmol) [McCallum, P. W.; Weavers, R. T.: Grimmet, M. R.; Blackman, A. G.; Aust. J. Chem.; 52; 3; 1999; 159-166.1 in toluene (180 mL) Pd[PPh3]4 (5 g, 4.32 mmol) was added and the mixture was refluxed under nitrogen for 2 days, cooled to room temperature. A precipitate was formed which was collected by filtration, washed with Et2O and dried, to afford the title compound 7 as a grey solid (12.72 g, 94% yield). MS (m/z): 250.0 (M+H).
Name
Quantity
24.79 g
Type
reactant
Reaction Step One
Quantity
10.4 g
Type
reactant
Reaction Step Two
Quantity
180 mL
Type
reactant
Reaction Step Three
Yield
94%

Synthesis routes and methods II

Procedure details

Starting from tributyltin compound 98 (scheme 19) and following the procedure described above for the synthesis of compound 10 (scheme 2, step 2, example 12) but replacing 2-bromothiazole with 2-bromo-1-methyl-1H-imidazole, title compound 214 was obtained in 95% yield. MS (m/z) 250.1 (100%), 252.1 (37%), (M+H).
Name
tributyltin
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
95%

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